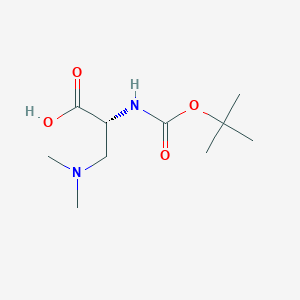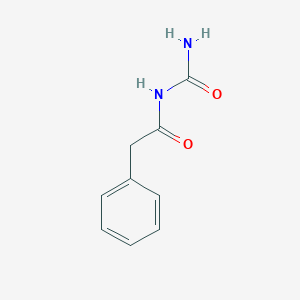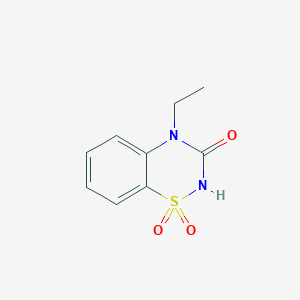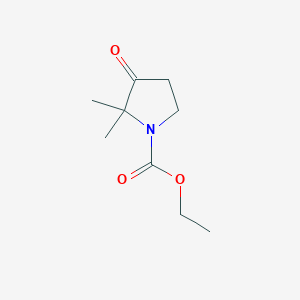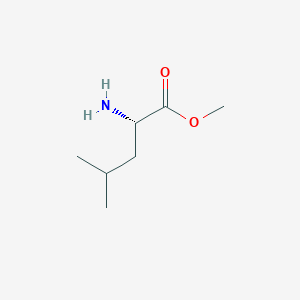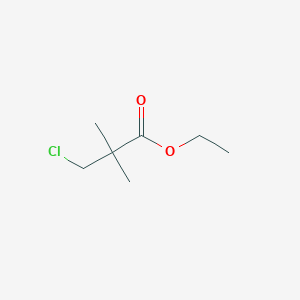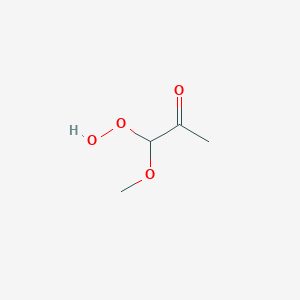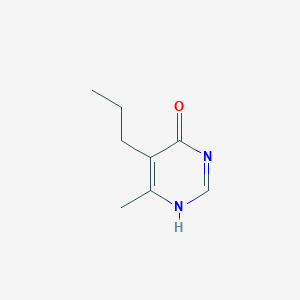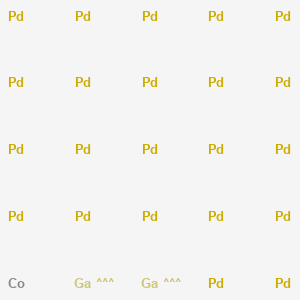
CID 6337987
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ptm 88 alloy is a platinum-based intermetallic compound known for its exceptional catalytic properties. This alloy is primarily used in various industrial and scientific applications due to its high stability, durability, and efficiency in catalysis. The unique combination of platinum with other metals in the alloy enhances its performance, making it a valuable material in fields such as fuel cells, chemical synthesis, and environmental protection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Ptm 88 alloy typically involves the co-reduction of platinum and other metal precursors. One common method is the chemical reduction of metal salts in the presence of a reducing agent such as sodium borohydride or hydrazine. The reaction conditions, including temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired alloy composition and structure .
Industrial Production Methods
In industrial settings, Ptm 88 alloy is often produced using high-temperature techniques such as arc melting or induction melting. These methods involve melting the constituent metals together in a controlled environment to form a homogeneous alloy. The molten alloy is then rapidly cooled to prevent phase separation and ensure a uniform microstructure .
Analyse Chemischer Reaktionen
Types of Reactions
Ptm 88 alloy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its catalytic activity and are often employed in processes such as fuel cell operation and chemical synthesis .
Common Reagents and Conditions
Oxidation Reactions: Ptm 88 alloy can catalyze the oxidation of small organic molecules, such as methanol and ethanol, in the presence of oxygen.
Reduction Reactions: The alloy is also effective in catalyzing the reduction of oxygen in fuel cells.
Substitution Reactions: Ptm 88 alloy can facilitate substitution reactions where one ligand in a complex is replaced by another.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in fuel cell applications, the primary products are water and electricity, while in chemical synthesis, various organic compounds can be produced .
Wissenschaftliche Forschungsanwendungen
Ptm 88 alloy has a wide range of scientific research applications:
Wirkmechanismus
The catalytic activity of Ptm 88 alloy is primarily attributed to its unique electronic structure and surface properties. The alloy’s platinum atoms provide active sites for the adsorption and activation of reactant molecules. The presence of other metals in the alloy modifies the electronic environment of the platinum atoms, enhancing their catalytic activity and stability .
Molecular Targets and Pathways
In fuel cells, Ptm 88 alloy catalyzes the oxygen reduction reaction (ORR) by facilitating the transfer of electrons from the fuel to oxygen molecules. This process involves the formation of intermediate species, such as hydroxyl and peroxide radicals, which are subsequently reduced to water .
Eigenschaften
CAS-Nummer |
105038-79-7 |
|---|---|
Molekularformel |
CoGa2Pd22 |
Molekulargewicht |
2540 g/mol |
InChI |
InChI=1S/Co.2Ga.22Pd |
InChI-Schlüssel |
ZSXQDQLCCCZFME-UHFFFAOYSA-N |
SMILES |
[Co].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
Kanonische SMILES |
[Co].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
| 105038-79-7 | |
Synonyme |
PTM 88 alloy PTM-88 alloy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate](/img/structure/B10328.png)
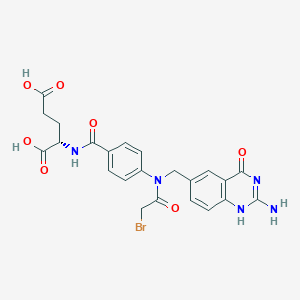
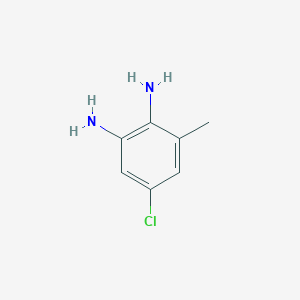
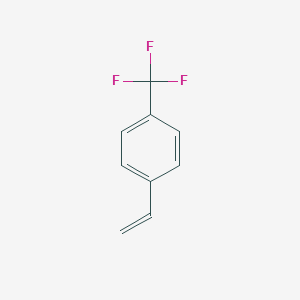
![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
![(9-Methyl-9-azoniabicyclo[3.3.1]non-7-yl)2-cyclopentyl-2-hydroxy-2-ph enyl-acetate chloride](/img/structure/B10334.png)
